molecular formula C11H10N2O2S B038076 Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 115174-39-5

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B038076
CAS No.: 115174-39-5
M. Wt: 234.28 g/mol
InChI Key: FKNMSTRVGQEASS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoacetophenone with thiourea to form 2-amino-5-phenylthiazole, which is then esterified with methyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization and esterification processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Types of Reactions:

    Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in the development of pharmaceutical agents due to its biological activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Comparison with Similar Compounds

    2-Amino-5-phenylthiazole: Lacks the ester group, which may affect its reactivity and biological activity.

    Methyl 2-amino-4-phenylthiazole-5-carboxylate: Isomer with different substitution pattern, leading to variations in chemical and biological properties.

    2-Amino-5-methylthiazole: Contains a methyl group instead of a phenyl group, resulting in different steric and electronic effects.

Uniqueness: Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is unique due to the presence of both amino and ester functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its specific substitution pattern also contributes to its unique chemical and biological properties.

Biological Activity

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The thiazole ring system contributes to the bioactivity of these compounds through various mechanisms, such as enzyme inhibition and receptor interaction. This compound exemplifies this class with promising pharmacological profiles.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in various biological pathways. For instance, studies suggest that this compound can effectively inhibit the enzyme mtFabH, a target in the treatment of tuberculosis caused by Mycobacterium tuberculosis .

Antimicrobial Activity

This compound has shown notable activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (approximately 240 nM) . This potency positions it as a potential candidate for developing new anti-tubercular therapies. The compound's mechanism involves binding to the active site of mtFabH, disrupting fatty acid synthesis essential for bacterial survival.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, this compound has been evaluated for its anticancer properties with promising results. In vitro studies have demonstrated that modifications in the phenyl ring can enhance cytotoxic activity against cancer cells .

Structure-Activity Relationships (SAR)

The structure of this compound plays a crucial role in its biological activity. Key observations include:

Substituent Effect on Activity
Methyl group (C5)Enhances electron donation and increases activity
Phenyl ring positionVariations in substitution lead to different levels of cytotoxicity
Amino group (C2)Essential for binding interactions with target proteins

Studies have shown that specific substitutions can significantly alter the compound's potency against different cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in treating infectious diseases and cancer:

  • Antitubercular Activity : A study identified Methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid (INH) .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that thiazoles with specific substitutions exhibited IC50 values lower than established anticancer drugs like doxorubicin, indicating their potential as effective chemotherapeutics .
  • Antiviral Properties : Some derivatives have shown promise as antiviral agents against flaviviruses, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .

Properties

IUPAC Name

methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-9(16-11(12)13-8)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNMSTRVGQEASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349820
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115174-39-5, 80625-18-9
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

prepared by reaction of 3-chloro-3-phenyl-2-oxo-propionic acid methyl ester with thiourea. LC-MS: tR=0.77 min; [M+H]+=235.
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